Ninerafaxstat trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ninerafaxstat trihydrochloride is a novel investigational compound primarily developed for the treatment of cardiovascular diseases. It is designed to enhance cellular energy metabolism by increasing the amount of energy produced per molecule of oxygen consumed. This compound is currently under clinical trials for its efficacy and safety in treating conditions such as non-obstructive hypertrophic cardiomyopathy, stable angina, and early-stage heart failure with preserved ejection fraction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions for Ninerafaxstat trihydrochloride are not widely published. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure followed by the addition of hydrochloride groups to form the trihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification processes such as crystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ninerafaxstat trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and properties.
Reduction: This involves the addition of hydrogen or the removal of oxygen, potentially leading to different derivatives of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction could yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives with potentially different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Ninerafaxstat trihydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound to study energy metabolism and the effects of various chemical modifications.
Biology: Investigated for its role in cellular energy production and metabolic pathways.
Medicine: Under clinical trials for treating cardiovascular diseases by improving myocardial metabolic efficiency.
Wirkmechanismus
Ninerafaxstat trihydrochloride acts as a partial fatty acid oxidation inhibitor. It shifts myocardial substrate utilization in favor of glucose oxidation, thereby generating more ATP per unit of oxygen consumed. This increases myocardial metabolic efficiency and improves cardiac energetics. The compound targets mitochondrial pathways and enhances energy production, which is crucial for treating conditions like non-obstructive hypertrophic cardiomyopathy and heart failure with preserved ejection fraction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimetazidine: Another partial fatty acid oxidation inhibitor used to treat angina.
Ranolazine: Used for chronic angina, it also affects myocardial energy metabolism.
Perhexiline: A metabolic modulator that inhibits carnitine palmitoyltransferase.
Uniqueness
Ninerafaxstat trihydrochloride is unique in its specific mechanism of action and its potential to improve myocardial metabolic efficiency more effectively than other similar compounds. Its development for non-obstructive hypertrophic cardiomyopathy and heart failure with preserved ejection fraction sets it apart from other metabolic modulators .
Eigenschaften
CAS-Nummer |
2311824-72-1 |
---|---|
Molekularformel |
C22H32Cl3N3O5 |
Molekulargewicht |
524.9 g/mol |
IUPAC-Name |
2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate;trihydrochloride |
InChI |
InChI=1S/C22H29N3O5.3ClH/c1-27-19-7-6-18(20(28-2)21(19)29-3)16-25-11-9-24(10-12-25)13-14-30-22(26)17-5-4-8-23-15-17;;;/h4-8,15H,9-14,16H2,1-3H3;3*1H |
InChI-Schlüssel |
XDBODYSZDLGFRQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.